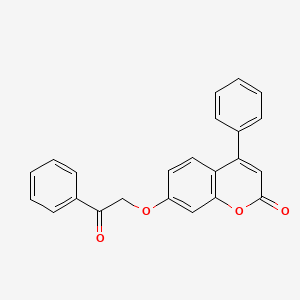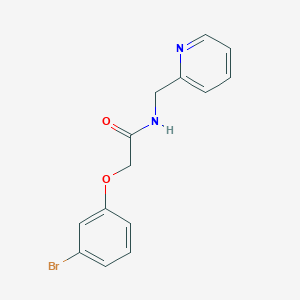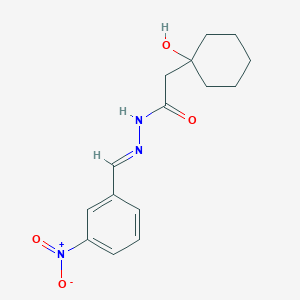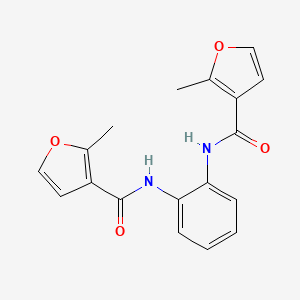
2-allyl-4-(4-morpholinylcarbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-allyl-4-(4-morpholinylcarbonyl)phenol, also known as AMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of phenolic compounds and has been found to exhibit a range of biological activities. The purpose of
科学的研究の応用
2-allyl-4-(4-morpholinylcarbonyl)phenol has been studied for its potential therapeutic applications in various fields of medicine. One of the most significant areas of research has been in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity in vitro and in vivo. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition to its anti-tumor activity, this compound has also been studied for its potential use in the treatment of inflammatory diseases. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce the severity of symptoms in animal models of inflammatory diseases.
作用機序
The mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol is not fully understood. However, studies have suggested that this compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. This compound has also been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition to its effects on cancer cells, this compound has also been found to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-allyl-4-(4-morpholinylcarbonyl)phenol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound. This information could help to elucidate the mechanism of action of this compound and could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-allyl-4-(4-morpholinylcarbonyl)phenol involves the reaction of 2-allylphenol with morpholine and phosgene. This reaction yields this compound as the final product. The synthesis method is relatively simple and can be carried out in the laboratory with ease.
特性
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-11-10-12(4-5-13(11)16)14(17)15-6-8-18-9-7-15/h2,4-5,10,16H,1,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKCHGAOMSGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)



![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)

![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)